Tosylate vs. Benzenesulfonate Leaving Group Reactivity: Reaction Rate Differential in Nucleophilic Substitution
2-(Toluene-4-sulfonyloxy)propionic acid derivatives containing the tosylate (toluenesulfonyloxy) leaving group provide faster reaction times in nucleophilic substitution compared to benzenesulfonyloxy esters [1]. This reactivity differential is explicitly documented in US20080045602A1, which notes that more reactive esters such as toluenesulfonyloxy and methylsulfonyloxy provide quicker reaction times, while less reactive esters such as benzenesulfonyloxy or ethylsulfonyloxy are advantageous when minimization of side products is the primary concern [1].
| Evidence Dimension | Relative leaving group reactivity in nucleophilic substitution |
|---|---|
| Target Compound Data | Toluenesulfonyloxy (tosylate): classified as 'more reactive ester' providing quicker reaction times |
| Comparator Or Baseline | Benzenesulfonyloxy: classified as 'less reactive ester' with slower reaction times but lower side-product formation |
| Quantified Difference | Qualitative ranking; no numerical rate constant provided in source |
| Conditions | Nucleophilic substitution reactions; inference from sulfonate ester reactivity hierarchy |
Why This Matters
This reactivity ranking informs selection when reaction time versus purity trade-offs must be optimized in process chemistry.
- [1] US Patent Application US20080045602A1. Cited in: Chemistry Stack Exchange. How to explain mesylate structural homologues being weaker leaving groups than mesylate itself? View Source
